molecular formula C6H14N2O B3059536 N-(2-Aminoethyl)butanamide CAS No. 53673-14-6

N-(2-Aminoethyl)butanamide

Cat. No.: B3059536
CAS No.: 53673-14-6
M. Wt: 130.19 g/mol
InChI Key: VZLRFGZJDXHNLC-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)butanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of an amide group (-CONH2) attached to a butane chain, with an aminoethyl group (-CH2CH2NH2) attached to the nitrogen atom of the amide

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Amidation Reaction: One common method for synthesizing N-(2-Aminoethyl)butanamide involves the reaction of butanoyl chloride with 2-aminoethanol. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

    Reductive Amination: Another method involves the reductive amination of butanal with 2-aminoethanol in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods: Industrial production of this compound may involve large-scale amidation reactions using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize byproducts and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-Aminoethyl)butanamide can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of corresponding oxides or imines.

    Reduction: The compound can be reduced to form primary amines or other reduced derivatives.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of oxides or imines.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

N-(2-Aminoethyl)butanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and as a ligand in protein binding studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(2-Aminoethyl)butanamide exerts its effects depends on its specific application. In biochemical contexts, it may act as a substrate or inhibitor for certain enzymes, interacting with active sites and affecting catalytic activity. The aminoethyl group can form hydrogen bonds and electrostatic interactions with molecular targets, influencing biological pathways.

Comparison with Similar Compounds

    N-(2-Aminoethyl)acetamide: Similar structure but with an acetamide group instead of a butanamide group.

    N-(2-Aminoethyl)propionamide: Similar structure but with a propionamide group instead of a butanamide group.

    N-(2-Aminoethyl)benzamide: Similar structure but with a benzamide group instead of a butanamide group.

Uniqueness: N-(2-Aminoethyl)butanamide is unique due to its specific chain length and functional groups, which confer distinct chemical and physical properties. Its longer butane chain compared to acetamide or propionamide derivatives may result in different solubility, reactivity, and biological activity.

Properties

IUPAC Name

N-(2-aminoethyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-2-3-6(9)8-5-4-7/h2-5,7H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZLRFGZJDXHNLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80513441
Record name N-(2-Aminoethyl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80513441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53673-14-6
Record name N-(2-Aminoethyl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80513441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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